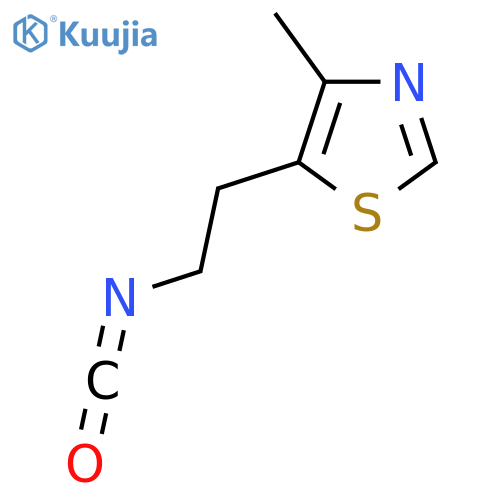Cas no 2649017-37-6 (5-(2-isocyanatoethyl)-4-methyl-1,3-thiazole)

5-(2-isocyanatoethyl)-4-methyl-1,3-thiazole 化学的及び物理的性質
名前と識別子
-
- 5-(2-isocyanatoethyl)-4-methyl-1,3-thiazole
- 2649017-37-6
- EN300-1758320
-
- インチ: 1S/C7H8N2OS/c1-6-7(11-5-9-6)2-3-8-4-10/h5H,2-3H2,1H3
- InChIKey: QTGRMCLUAOOCSR-UHFFFAOYSA-N
- SMILES: S1C=NC(C)=C1CCN=C=O
計算された属性
- 精确分子量: 168.03573406g/mol
- 同位素质量: 168.03573406g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 168
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 70.6Ų
5-(2-isocyanatoethyl)-4-methyl-1,3-thiazole Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1758320-1.0g |
5-(2-isocyanatoethyl)-4-methyl-1,3-thiazole |
2649017-37-6 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1758320-0.25g |
5-(2-isocyanatoethyl)-4-methyl-1,3-thiazole |
2649017-37-6 | 0.25g |
$1117.0 | 2023-09-20 | ||
| Enamine | EN300-1758320-0.5g |
5-(2-isocyanatoethyl)-4-methyl-1,3-thiazole |
2649017-37-6 | 0.5g |
$1165.0 | 2023-09-20 | ||
| Enamine | EN300-1758320-2.5g |
5-(2-isocyanatoethyl)-4-methyl-1,3-thiazole |
2649017-37-6 | 2.5g |
$2379.0 | 2023-09-20 | ||
| Enamine | EN300-1758320-0.1g |
5-(2-isocyanatoethyl)-4-methyl-1,3-thiazole |
2649017-37-6 | 0.1g |
$1068.0 | 2023-09-20 | ||
| Enamine | EN300-1758320-1g |
5-(2-isocyanatoethyl)-4-methyl-1,3-thiazole |
2649017-37-6 | 1g |
$1214.0 | 2023-09-20 | ||
| Enamine | EN300-1758320-5g |
5-(2-isocyanatoethyl)-4-methyl-1,3-thiazole |
2649017-37-6 | 5g |
$3520.0 | 2023-09-20 | ||
| Enamine | EN300-1758320-10g |
5-(2-isocyanatoethyl)-4-methyl-1,3-thiazole |
2649017-37-6 | 10g |
$5221.0 | 2023-09-20 | ||
| Enamine | EN300-1758320-10.0g |
5-(2-isocyanatoethyl)-4-methyl-1,3-thiazole |
2649017-37-6 | 10g |
$5221.0 | 2023-06-03 | ||
| Enamine | EN300-1758320-0.05g |
5-(2-isocyanatoethyl)-4-methyl-1,3-thiazole |
2649017-37-6 | 0.05g |
$1020.0 | 2023-09-20 |
5-(2-isocyanatoethyl)-4-methyl-1,3-thiazole 関連文献
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
5-(2-isocyanatoethyl)-4-methyl-1,3-thiazoleに関する追加情報
Introduction to 5-(2-isocyanatoethyl)-4-methyl-1,3-thiazole (CAS No. 2649017-37-6)
5-(2-isocyanatoethyl)-4-methyl-1,3-thiazole, identified by its Chemical Abstracts Service (CAS) number 2649017-37-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This heterocyclic compound features a thiazole core, which is a five-membered aromatic ring containing sulfur and nitrogen atoms. The presence of an isocyanatoethyl side chain and a methyl substituent at the 4-position introduces unique reactivity and potential applications in synthetic chemistry and drug development.
The structural configuration of 5-(2-isocyanatoethyl)-4-methyl-1,3-thiazole makes it a versatile intermediate in the synthesis of more complex molecules. The isocyanatoethyl group (-N=C=O) is particularly noteworthy, as it participates in various chemical reactions such as nucleophilic addition, polymerization, and urethane formation. These properties have positioned this compound as a valuable building block in the creation of novel polymers, coatings, and biologically active substances.
In recent years, the pharmaceutical industry has shown increasing interest in thiazole derivatives due to their broad spectrum of biological activities. Thiazole-based compounds are known for their roles in antimicrobial, anti-inflammatory, antiviral, and anticancer applications. The introduction of functional groups like the isocyanatoethyl moiety into the thiazole scaffold can modulate these biological effects, making it a promising candidate for drug discovery efforts.
One of the most compelling aspects of 5-(2-isocyanatoethyl)-4-methyl-1,3-thiazole is its potential utility in medicinal chemistry. Researchers have been exploring its derivatives as scaffolds for developing small-molecule inhibitors targeting various disease pathways. For instance, studies have indicated that modifications at the isocyanatoethyl position can enhance binding affinity to specific protein targets, which is crucial for designing effective therapeutic agents.
Moreover, the compound's reactivity allows for further functionalization through reactions such as urethane formation or incorporation into larger molecular frameworks. This adaptability has made it a focal point in synthetic organic chemistry, where researchers aim to expand its applications beyond traditional pharmaceuticals into areas like materials science and agrochemicals.
The latest advancements in computational chemistry have also contributed to a deeper understanding of 5-(2-isocyanatoethyl)-4-methyl-1,3-thiazole's behavior. Molecular modeling studies have revealed insights into its interactions with biological targets, helping to predict and optimize its pharmacological properties. These computational approaches are increasingly integrated into drug discovery pipelines, streamlining the process from lead identification to preclinical development.
Recent experimental studies have demonstrated the compound's role in modulating enzyme activity relevant to metabolic disorders. By serving as a precursor for more complex molecules, 5-(2-isocyanatoethyl)-4-methyl-1,3-thiazole has been investigated for its potential to influence key enzymatic pathways involved in inflammation and oxidative stress. Such findings underscore its significance as a tool in biochemical research and therapeutic development.
The synthesis of 5-(2-isocyanatoethyl)-4-methyl-1,3-thiazole itself presents an interesting challenge due to the stability and reactivity of the isocyanatoethyl group. Advanced synthetic methodologies have been employed to achieve high yields while maintaining purity, ensuring that researchers have access to sufficient quantities for their studies. Techniques such as protected group strategies and controlled reaction conditions are critical in navigating the synthetic landscape of this compound.
In conclusion,5-(2-isocyanatoethyl)-4-methyl-1,3-thiazole (CAS No. 2649017-37-6) represents a fascinating intersection of organic chemistry and medicinal science. Its unique structural features offer opportunities for innovation across multiple domains, from drug design to advanced materials. As research continues to uncover new applications for this compound,5-(2-isocyanatoethyl)-4-methyl-1,3-thiazole is poised to remain at the forefront of scientific exploration.
2649017-37-6 (5-(2-isocyanatoethyl)-4-methyl-1,3-thiazole) Related Products
- 1105199-83-4(3-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1-(3,4,5-trimethoxybenzoyl)piperidine)
- 2680783-68-8(Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate)
- 2172634-22-7(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbut-2-enoic acid)
- 885267-15-2(3-(3-bromophenyl)cyclobutan-1-one)
- 1389310-02-4((R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride)
- 1525448-15-0(1-(1,3-Thiazol-4-yl)butan-1-one)
- 2228697-67-2(2-1-(2-methoxypyridin-4-yl)cyclopropylacetic acid)
- 476277-37-9(N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide)
- 2228597-68-8(4-(5-Methoxy-2-nitrophenyl)pyrrolidin-2-one)
- 1803761-42-3(2-Bromo-6-(2-oxopropyl)benzaldehyde)




